N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a thiazole ring fused with a pyridazine moiety. The thiazole component (4,5-dimethyl-1,3-thiazol-2(3H)-ylidene) adopts a Z-configuration at the imine bond, while the pyridazine ring is substituted at position 3 with a naphthalen-2-yl group and at position 6 with an oxo group.
Key molecular characteristics include:
- Molecular formula: C₁₈H₁₈N₄O₃S
- Molecular weight: 370.4255 g/mol
- Functional groups: Thiazolylidene, pyridazinone, naphthyl, and acetamide .
The compound’s design leverages the electron-withdrawing pyridazinone and electron-rich naphthalene groups, which may influence its solubility, stability, and intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-14(2)28-21(22-13)23-19(26)12-25-20(27)10-9-18(24-25)17-8-7-15-5-3-4-6-16(15)11-17/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPZKRMNBDDJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling of the Two Moieties: The final step involves coupling the thiazole and pyridazinone moieties through a condensation reaction, typically using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and an antimicrobial compound.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The thiazole and pyridazinone moieties contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Key Differences :
- The pyridazinone moiety introduces a ketone group absent in triazole derivatives, increasing hydrogen-bonding capacity .
Thiazole-Based Analogues
Compounds like N-[3-(2-methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide () share the thiazolylidene motif but differ in substituents:
Key Differences :
- The target compound’s naphthyl group provides a larger aromatic surface than cyclopropane, favoring interactions with hydrophobic protein pockets.
- The pyridazinone’s oxo group offers a hydrogen-bond acceptor site absent in the methoxyethyl analogue.
Pyridazinone Derivatives
The compound N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () differs in the pyridazine substituent:
Key Differences :
- Methoxy groups can act as hydrogen-bond acceptors, whereas naphthyl groups prioritize hydrophobic interactions.
Research Findings and Implications
- Synthetic Routes : While triazole analogues are synthesized via 1,3-dipolar cycloaddition (), the target compound’s thiazolylidene core may require alternative methods, such as condensation or metal-catalyzed coupling.
- Structure-Activity Relationships (SAR) :
- Spectroscopic Validation : IR and NMR data for triazole analogues () confirm the importance of functional group characterization, a standard likely applicable to the target compound.
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS No. 1282103-83-6) is a thiazole-based compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, anticonvulsant, and antibacterial activities, supported by data tables and relevant case studies.
- Molecular Formula : C15H19N5O3S
- Molecular Weight : 349.41 g/mol
- Structure : The compound features a thiazole ring and a pyridazine moiety, which are integral to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole and pyridazine rings can enhance cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Breast Cancer |
| Compound B | 1.98 ± 1.22 | Lung Cancer |
In a study conducted by researchers examining thiazole derivatives, it was found that certain modifications led to increased apoptosis in cancer cells, highlighting the importance of specific functional groups in enhancing activity against tumor growth .
Anticonvulsant Activity
Thiazole derivatives have also shown promise in anticonvulsant applications. The compound's efficacy was evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.
| Compound | Effective Dose (mg/kg) | Test Type |
|---|---|---|
| N-(4-chlorophenyl) derivative | 24.38 | MES |
| N-(thiazolyl) derivative | 88.23 | PTZ |
The results indicate that the presence of electron-withdrawing groups significantly enhances anticonvulsant activity, making thiazole derivatives a potential candidate for further development in seizure management .
Antibacterial Activity
The antibacterial properties of thiazole compounds have been extensively studied, revealing their effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 50.00 |
A recent investigation highlighted that specific thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The SAR studies indicated that the introduction of electron-withdrawing groups on the phenyl ring significantly improved antibacterial efficacy.
Case Studies
- Study on Anticancer Activity : A group synthesized various thiazole derivatives and tested their cytotoxicity against several cancer cell lines. Compounds with methyl substitutions on the phenyl ring showed enhanced activity due to increased lipophilicity and interaction with cellular membranes .
- Anticonvulsant Efficacy Research : In a comparative study, multiple thiazole derivatives were evaluated for their anticonvulsant properties using animal models. The study concluded that compounds with specific structural modifications provided significant protection against seizures induced by PTZ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
